4,4'-Methylenebis(N-sec-butylaniline)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-butan-2-yl-4-[[4-(butan-2-ylamino)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2/c1-5-16(3)22-20-11-7-18(8-12-20)15-19-9-13-21(14-10-19)23-17(4)6-2/h7-14,16-17,22-23H,5-6,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZTZUHVGICSCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041499 | |
| Record name | 4,4'-Bis(sec-butylamino)diphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzenamine, 4,4'-methylenebis[N-(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5285-60-9 | |
| Record name | 4,4′-Bis(sec-butylamino)diphenylmethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5285-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4,4'-methylenebis(N-(1-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005285609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4,4'-methylenebis[N-(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Bis(sec-butylamino)diphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-methylenebis[N-sec-butylaniline] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Established Synthesis Routes and Precursor Chemistry
The most common and industrially significant method for synthesizing 4,4'-Methylenebis(N-sec-butylaniline) is the acid-catalyzed condensation of N-sec-butylaniline with formaldehyde (B43269). This reaction forms the cornerstone of its production, leveraging readily available precursors.
Acid-Catalyzed Condensation of N-sec-Butylaniline and Formaldehyde
The fundamental principle of this synthesis involves the electrophilic substitution on the aromatic ring of N-sec-butylaniline, driven by an acid catalyst, with formaldehyde acting as the methylene (B1212753) bridge donor. The reaction proceeds through the formation of an intermediate aminal, which then rearranges and further reacts to form the final bridged product.
A variety of strong acids can be employed to catalyze this condensation reaction. The choice of catalyst can influence the reaction rate and the profile of byproducts.
Catalyst Systems: Commonly used catalysts include strong mineral acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). Solid acid catalysts like acidic clays and zeolites have also been explored to facilitate easier separation and catalyst recycling.
Reaction Conditions: The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. The temperature is carefully controlled to prevent the formation of polymeric side products. The reaction time is contingent upon the specific catalyst used, the reaction temperature, and the desired conversion rate.
| Parameter | Typical Range |
| Catalyst | Hydrochloric Acid, Sulfuric Acid |
| Temperature | 80 - 150 °C |
| Reaction Time | 2 - 8 hours |
Interactive Data Table: Typical reaction conditions for the acid-catalyzed synthesis.
The molar ratio of the reactants is a critical parameter that dictates the yield and purity of the final product.
Stoichiometry: A molar ratio of N-sec-butylaniline to formaldehyde of approximately 2:1 is theoretically required. However, in practice, a slight excess of the aniline (B41778) may be used to ensure complete conversion of the formaldehyde and to minimize the formation of higher oligomers.
Reaction Monitoring: The progress of the reaction is typically monitored using chromatographic techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). These methods allow for the tracking of the consumption of reactants and the formation of the product over time, enabling the determination of the optimal reaction endpoint.
Upon completion of the reaction, the crude product mixture contains the desired 4,4'-Methylenebis(N-sec-butylaniline), unreacted starting materials, the acid catalyst, and various byproducts. A multi-step purification process is therefore necessary.
Neutralization: The acidic reaction mixture is first neutralized with a base, such as sodium hydroxide or sodium carbonate, to quench the catalyst.
Phase Separation: The organic layer, containing the product, is then separated from the aqueous layer.
Washing: The organic layer is washed with water to remove any remaining salts and water-soluble impurities.
Solvent Removal: The solvent is removed from the organic layer, typically by distillation.
Distillation: The final purification of 4,4'-Methylenebis(N-sec-butylaniline) is achieved through vacuum distillation to separate it from unreacted N-sec-butylaniline and higher boiling point impurities.
Alternative Synthetic Pathways
While the acid-catalyzed condensation with formaldehyde is the predominant method, alternative synthetic strategies have been developed.
An alternative route for the synthesis of methylene-bridged aromatic amines involves the reaction of an aromatic amine hydrochloride with dimethyl sulfoxide (B87167) (DMSO). This method avoids the direct use of formaldehyde. In this process, DMSO serves as both a reactant and a solvent. The reaction is believed to proceed through the formation of a sulfonium salt intermediate, which then facilitates the methylene bridge formation between two aniline molecules. This process has been shown to be effective for a variety of substituted anilines, suggesting its applicability for the synthesis of 4,4'-Methylenebis(N-sec-butylaniline). A key advantage of this method is the avoidance of potentially hazardous chloromethyl ether formation, which can be a concern in traditional formaldehyde-HCl systems.
Exploration of Novel Catalyst Systems
The synthesis of 4,4'-Methylenebis(N-sec-butylaniline) and related N-alkylated methylenebis(anilines) is an area of active research, with a significant focus on the development of novel and more efficient catalyst systems. The primary synthetic route involves the condensation of N-sec-butylaniline with a methylene source, typically formaldehyde. The choice of catalyst is crucial in directing the reaction towards high selectivity for the desired 4,4'-isomer and minimizing the formation of byproducts.
Zeolite Catalysts: Zeolites have been investigated as shape-selective catalysts for the synthesis of methylenedianiline (MDA) from aniline and formaldehyde. Their well-defined pore structures can influence the product distribution. For instance, Y-zeolite, while showing lower catalytic activity compared to β-zeolites, exhibits higher selectivity towards the 4,4'-MDA isomer. The catalytic performance is also dependent on the Si/Al ratio, which affects the acidity of the zeolite.
Heterogeneous Nickel Catalysts: Nickel nanoparticles supported on various materials, such as θ-Al2O3, have shown high activity as reusable heterogeneous catalysts for the N-alkylation of anilines with alcohols. This "hydrogen-borrowing" mechanism, where the alcohol is transiently oxidized to an aldehyde that then alkylates the amine, could be conceptually applied to the synthesis of N-alkylated anilines prior to the condensation step. The efficiency of these catalysts is influenced by the acid-base properties of the support material.
Manganese Pincer Complexes: Homogeneous catalysis using manganese pincer complexes has emerged as an effective method for the selective N-alkylation of amines with alcohols. These earth-abundant metal catalysts offer a more sustainable alternative to precious metal catalysts and can operate under mild reaction conditions with excellent chemoselectivity. mdpi.com
Table 1: Comparison of Catalyst Systems for Related Aniline Alkylation and Condensation Reactions
| Catalyst System | Reactants | Key Findings |
| Y-zeolite | Aniline + Formaldehyde | Higher selectivity to 4,4'-MDA compared to β-zeolites, though with lower overall activity. |
| β-zeolite | Aniline + Formaldehyde | High catalytic performance in MDA synthesis, with performance dependent on the Si/Al ratio. |
| Ni/θ-Al2O3 | Anilines + Alcohols | Acts as a reusable heterogeneous catalyst for N-alkylation under additive-free conditions. |
| Manganese Pincer Complexes | Amines + Alcohols | Highly chemoselective for monoalkylation under mild conditions. mdpi.com |
Industrial-Scale Production and Process Optimization
The industrial production of 4,4'-Methylenebis(N-sec-butylaniline) is guided by the principles of process intensification, which aim to enhance efficiency, safety, and sustainability while reducing costs.
Reactor Design and Continuous Flow Processing
Modern chemical manufacturing is increasingly shifting from traditional batch reactors to continuous flow systems, which offer numerous advantages for the synthesis of aromatic amines. Continuous flow reactors, such as plug flow reactors (PFRs) and continuous stirred-tank reactors (CSTRs), provide superior control over reaction parameters like temperature, pressure, and residence time. This precise control leads to improved product consistency and higher yields.
For the production of methylenebis(anilines), a continuous process can be designed where aniline hydrochloride and formaldehyde are reacted, followed by the addition of aniline before a rearrangement step. Continuous flow systems are particularly well-suited for handling the exothermic nature of such condensation reactions, as their high surface-area-to-volume ratio allows for efficient heat dissipation, thus preventing runaway reactions and improving safety.
Scalability Parameters and Yield Maximization
Scaling up the production of 4,4'-Methylenebis(N-sec-butylaniline) from the laboratory to an industrial scale requires careful consideration of several parameters to maximize yield and ensure economic viability. Key factors include the molar ratio of reactants, catalyst loading, reaction temperature, and residence time.
In the synthesis of 4,4'-methylenedianiline (B154101), it has been demonstrated that increasing the aniline to formaldehyde ratio can improve the yield. A continuous process for 4,4'-methylenedianiline production has been shown to achieve a yield of 92.1%. google.com Optimization of these parameters for 4,4'-Methylenebis(N-sec-butylaniline) would follow similar principles, likely involving statistical design of experiments to identify the optimal process window.
Catalyst Recovery and Waste Minimization Strategies
Catalyst Recovery: The economic feasibility of the industrial synthesis of 4,4'-Methylenebis(N-sec-butylaniline) is heavily dependent on the ability to recover and reuse the catalyst, especially if it is a precious metal-based system. For heterogeneous catalysts, recovery can be as straightforward as filtration or centrifugation. Homogeneous catalysts present a greater challenge, but techniques such as solvent extraction, precipitation, or the use of membrane reactors can be employed to separate the catalyst from the product stream for recycling.
Waste Minimization: A core principle of green chemistry is the minimization of waste. In the context of aromatic amine production, this involves several strategies:
Source Reduction: Modifying industrial processes to use less hazardous starting materials or to generate fewer byproducts.
Atom Economy: Designing synthetic routes where the maximum proportion of the reactants is incorporated into the final product. The "hydrogen borrowing" methodology for N-alkylation is a prime example, with water being the only byproduct.
Recycling of Unreacted Materials: Implementing efficient separation techniques to recover and recycle unreacted starting materials, such as excess N-sec-butylaniline.
Waste Treatment: Treating any unavoidable waste streams to reduce their environmental impact. For instance, gas-fired incinerators with a two-stage combustion process can be used for the disposal of wastes containing methylenebis(anilines). cdc.gov
Derivatization and Structural Modification for Tailored Reactivity
The chemical structure of 4,4'-Methylenebis(N-sec-butylaniline) can be modified to fine-tune its reactivity and physical properties for specific applications. This derivatization can involve alterations to the aromatic rings or the N-alkyl groups.
Synthesis of Analogues and Related Compounds
The synthesis of analogues of 4,4'-Methylenebis(N-sec-butylaniline) provides a means to study structure-activity relationships. By introducing different alkyl or functional groups on the aniline nitrogen or the aromatic ring, the steric hindrance and electronic properties of the molecule can be systematically varied.
A study on the synthesis of 4,4'-methylenebis(2,6-diethylaniline) (MDEA) and 4,4'-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) provides a template for the synthesis of such analogues. nih.gov The general procedure involves the acid-catalyzed condensation of the corresponding substituted aniline with paraformaldehyde.
Table 2: Synthesis of 4,4'-Methylenebis(N-sec-butylaniline) Analogues
| Starting Aniline | Methylene Source | Catalyst | Product | Reported Yield |
| 2,6-diethylaniline | paraformaldehyde | Hydrochloric acid | 4,4'-methylenebis(2,6-diethylaniline) | 94% nih.gov |
| 3-chloro-2,6-diethylaniline | paraformaldehyde | Hydrochloric acid | 4,4'-methylenebis(3-chloro-2,6-diethylaniline) | 93% nih.gov |
| 2,6-diisopropylaniline hydrochloride | dimethylsulfoxide | - | 4,4'-methylenebis-(2,6-diisopropylaniline) | 77.1% (in reaction mixture) google.com |
The introduction of bulky groups in the ortho positions of the aniline rings, as seen in MDEA, can reduce the reactivity of the amine groups. Further modification, such as the introduction of a chlorine atom in the 3-position (MCDEA), can have an even more pronounced effect on reactivity. nih.gov These studies on analogous compounds provide valuable insights into how the structure of 4,4'-Methylenebis(N-sec-butylaniline) could be modified to tailor its performance as, for example, a curing agent with controlled reactivity.
Investigation of Substituent Effects on Reactivity Profiles
The fundamental reactivity of 4,4'-Methylenebis(N-sec-butylaniline) stems from the nucleophilic character of its secondary amine groups. These nitrogen atoms readily participate in reactions with electrophiles. The rate and extent of these reactions are highly dependent on the nature of the substituents present on the phenyl rings. The effects of these substituents can be broadly categorized into electronic effects and steric effects.
Electronic Effects:
The electronic influence of a substituent is its ability to either donate or withdraw electron density from the aromatic ring and, by extension, from the nitrogen atoms. This effect is a combination of inductive effects (through the sigma bond framework) and resonance effects (through the pi system).
Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups increase the electron density on the aromatic ring through inductive and/or resonance effects. This enhanced electron density is delocalized onto the nitrogen atoms, increasing their nucleophilicity and making the amine more reactive towards electrophiles. For instance, a methoxy (-OCH₃) group in the para position to the amine would significantly enhance its reactivity.
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups withdraw electron density from the aromatic ring. This reduction in electron density at the nitrogen atoms decreases their nucleophilicity, rendering the amine less reactive. A nitro group, for example, would substantially deactivate the amine towards electrophilic attack.
The quantitative impact of these electronic effects can often be correlated using the Hammett equation :
log(k/k₀) = σρ
Where:
k is the rate constant for the reaction with a substituted compound.
k₀ is the rate constant for the reaction with the unsubstituted compound.
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
ρ (rho) is the reaction constant, which is characteristic of the reaction type.
A negative ρ value indicates that the reaction is favored by electron-donating groups, which is typical for reactions where the amine acts as a nucleophile.
Steric Effects:
The bulky sec-butyl groups on the nitrogen atoms already impart a degree of steric hindrance around the nucleophilic centers. Additional bulky substituents, particularly in the ortho positions to the amine groups, can further impede the approach of electrophiles. This steric hindrance can significantly slow down or even prevent reactions that would otherwise be electronically favorable. For example, the introduction of a tert-butyl group at the ortho position would create a highly hindered environment around the nitrogen atom, drastically reducing its reactivity.
Combined Effects on Reactivity:
To illustrate the expected influence of various substituents on the reactivity of 4,4'-Methylenebis(N-sec-butylaniline), the following table provides a qualitative and quantitative overview based on established principles of physical organic chemistry. The relative reactivity is a hypothetical value to demonstrate the expected trend, with the unsubstituted compound having a baseline reactivity of 1.
| Substituent (X) | Position | Hammett Constant (σ) | Electronic Effect | Steric Effect | Expected Relative Reactivity |
|---|---|---|---|---|---|
| -H | - | 0.00 | Neutral | Baseline | 1.00 |
| -CH₃ | para | -0.17 | Donating | Minimal | > 1.00 |
| -OCH₃ | para | -0.27 | Strongly Donating | Minimal | >> 1.00 |
| -Cl | para | +0.23 | Withdrawing | Minimal | < 1.00 |
| -NO₂ | para | +0.78 | Strongly Withdrawing | Minimal | << 1.00 |
| -CH₃ | ortho | -0.17 | Donating | Moderate | Variable |
| -C(CH₃)₃ | ortho | -0.10 | Donating | High | < 1.00 |
Detailed Research Findings:
While specific kinetic studies on a wide range of substituted 4,4'-Methylenebis(N-sec-butylaniline) derivatives are not extensively available in the public literature, research on analogous systems provides valuable insights. Studies on the reactivity of substituted anilines in various reactions, such as their reaction with acid anhydrides, consistently show a strong correlation between the amine's basicity (pKa) and its nucleophilic reactivity. nasa.gov Electron-donating groups increase the pKa and the reaction rate, while electron-withdrawing groups have the opposite effect.
Furthermore, investigations into the curing of epoxy resins with substituted methylenebis(anilines) have demonstrated that both electronic and steric factors play a crucial role in determining the cure kinetics and the properties of the final polymer. For instance, electron-withdrawing groups can slow down the curing process, while bulky ortho-substituents can also decrease the reaction rate due to steric hindrance.
Chemical Reactivity and Polymerization Mechanisms
Interaction with Epoxy Functional Groups
MDBA is utilized as a curing agent in epoxy resin systems, where it contributes to the formation of a durable and thermally stable polymer network. guidechem.comchemicalbook.com The presence of two secondary amine groups on the MDBA molecule allows it to react with the epoxide rings of epoxy resins.
Mechanism of Cross-linking in Epoxy Systems
The cross-linking of epoxy resins with MDBA proceeds through the nucleophilic addition of the amine hydrogen to the carbon atom of the epoxy ring. Each of the two secondary amine groups on the MDBA molecule has a reactive hydrogen atom. These hydrogens can react with the epoxy groups of the resin molecules. google.com This reaction opens the epoxy ring and forms a hydroxyl group and a covalent bond between the nitrogen atom of the amine and the carbon atom of the epoxy monomer.
Since MDBA is a diamine, it can react with two epoxy molecules, thus acting as a bridge or cross-linker between different epoxy polymer chains. This process leads to the formation of a three-dimensional, cross-linked network, which is characteristic of thermosetting polymers. The resulting structure provides the cured epoxy with its characteristic rigidity, strength, and thermal resistance. guidechem.com The liquid nature of some 4,4' methylene (B1212753) bis aniline (B41778) compounds at room temperature facilitates their formulation with epoxy resins, creating low-viscosity compositions that are easily processable. google.com
Kinetic Studies of Epoxy Curing Reactions
The kinetics of epoxy curing are crucial for controlling the processing and final properties of the material. Studies on similar epoxy-amine systems have shown that the curing process often follows autocatalytic reaction kinetics. nih.gov The reaction rate is influenced by factors such as temperature, the stoichiometry of the reactants, and the presence of catalysts.
In a typical non-isothermal differential scanning calorimetry (DSC) study of an epoxy-amine cure, the heat flow as a function of temperature reveals the exothermic nature of the curing reaction. The total heat of reaction is proportional to the extent of cure. Kinetic parameters, such as the activation energy and the reaction order, can be determined from these studies. For instance, the activation energy for the curing process of some epoxy systems is in the range of 72–79 kJ/mol. nih.gov The reaction order is not always constant and can depend on both the temperature and the composition of the resin mixture. nih.gov The pot life of curing agents, which is the time a system remains workable, is an important practical consideration. Some specialized methylene bis(aniline) derivatives have demonstrated longer pot lives compared to conventional curing agents like 4,4'-methylenedianiline (B154101). google.com
Role as a Chain Extender in Polyurethane Systems
In polyurethane chemistry, 4,4'-Methylenebis(N-sec-butylaniline) functions as a chain extender, particularly in the production of polyurethane elastomers, foams, and other materials. hengkechem.comvictory-chem.com Its primary role is to react with isocyanate prepolymers to build the final polymer structure.
Formation of Urea (B33335) Linkages via Reaction with Isocyanates
The fundamental reaction in the chain extension process with MDBA involves the reaction of its secondary amine groups with the isocyanate (-NCO) groups of a prepolymer. Aromatic isocyanates are highly reactive compounds that readily undergo nucleophilic attack. excli.de This reaction results in the formation of urea linkages (-NH-CO-NH-).
The reaction between an aromatic isocyanate like 4,4'-Methylenebis(phenyl isocyanate) (MDI) and an amine such as MDBA is typically rapid. sigmaaldrich.com The formation of these stable urea linkages contributes significantly to the mechanical properties of the final polyurethane product, such as its strength and durability. guidechem.com
Influence on Polymer Network Architecture (Linear vs. Cross-linked)
As a difunctional diamine, MDBA primarily builds linear polymer chains when reacting with a diisocyanate. hengkechem.com This allows formulators to control the degree of cross-linking by incorporating higher functional polyols or isocyanates into the system. The resulting polymer architecture, whether predominantly linear or cross-linked, dictates the material's properties. Linear structures generally lead to more flexible elastomers, while cross-linking increases rigidity and hardness.
The use of MDBA can lead to polymers with improved strength, adhesion, impact resistance, and low-temperature properties. hengkechem.com In polyurethane foams, it can enhance strength and load-bearing capabilities, sometimes at lower foam densities. hengkechem.com
Comparative Reactivity with Other Aromatic Amines in Polyurethane Formulations
The reactivity of MDBA is notably lower than that of other common aromatic amines used in polyurethane formulations. hengkechem.com This lower reactivity provides several processing advantages, such as a longer pot life, which is the period during which the reacting mixture remains liquid and processable. This allows for better mixing and molding, making MDBA suitable for use in both toluene (B28343) diisocyanate (TDI) and MDI-based formulations. hengkechem.com
In contrast, other aromatic amines may react almost instantaneously with isocyanates, making them suitable for applications like spray polyurea where rapid curing is essential. The choice of amine chain extender is therefore a critical factor in tailoring the processing characteristics and final properties of the polyurethane material.
Mechanistic Aspects of Active Hydrogen and Steric Hindrance
4,4'-Methylenebis(N-sec-butylaniline), a unique aromatic diamine, possesses active hydrogen atoms on its secondary amine groups that are central to its chemical reactivity. These hydrogens are the primary sites for reactions, particularly in polymerization processes where the compound acts as a chain extender. hengkechem.com The presence of bulky sec-butyl groups attached to the nitrogen atoms, however, introduces significant steric hindrance. This steric hindrance plays a crucial role in moderating the reactivity of the amine groups.
The interplay between the active hydrogens and steric hindrance defines the compound's utility in various applications. The sec-butyl groups sterically shield the amine hydrogens, making them less accessible for rapid reactions. This reduced reactivity is a key feature, distinguishing it from other aromatic amines and allowing for more controlled polymerization kinetics. For instance, in polyurethane systems, this moderated reactivity enables its use as an effective curing agent in both toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI) formulations, providing longer pot lives. hengkechem.com
The steric hindrance does not completely inhibit the reactivity of the active hydrogens but rather modulates it. This allows for the formation of linear polymer networks, as the difunctional nature of the diamine promotes chain extension rather than extensive cross-linking. hengkechem.com The controlled reactivity ensures a more uniform and predictable polymer growth, which is critical for achieving desired material properties.
Compatibility and Blending Characteristics with Diverse Polymer Matrices
4,4'-Methylenebis(N-sec-butylaniline) demonstrates favorable compatibility and blending characteristics with a variety of polymer matrices, most notably in polyurethane (PU) and epoxy resin systems. guidechem.comdakenchem.com Its effectiveness as a chain extender and curing agent stems from its ability to integrate into the polymer network, influencing the final properties of the material. hengkechem.comguidechem.com
In polyurethane systems, this aromatic diamine is used to build linear polymer networks, which allows formulators to control the degree of cross-linking by incorporating higher functional polyols. hengkechem.com The compound's compatibility with different polyols and isocyanates (both TDI and MDI) is a significant advantage. hengkechem.comtnjchem.com The resulting polyurethane elastomers often exhibit improved strength, adhesion, and impact resistance. hengkechem.com Its use in flexible and rigid polyurethane foams can lead to enhanced strength and load-bearing properties, sometimes at lower foam densities. hengkechem.com
The compatibility of 4,4'-Methylenebis(N-sec-butylaniline) is also evident in its application in coatings, adhesives, and sealants, where it contributes to strong bonding and excellent sealing properties. dakenchem.com In spray polyurea formulations, it is a critical component that enhances the durability and abrasion resistance of the resulting coatings. dakenchem.com The miscibility of the hard and soft segments in polyurethanes, which is influenced by hydrogen bonding, is a key factor in determining the final properties of the polymer. mdpi.com
The blending of this diamine into polymer matrices can be further understood by examining the interactions at a molecular level. The hydrogen bonds formed between the N-H groups of the diamine and carbonyl groups in the polyurethane hard segments contribute to the phase behavior and morphology of the polymer. mdpi.com The structure of the resulting polymer, whether amorphous or semi-crystalline, and the degree of microphase separation are influenced by the concentration and nature of the hard segments formed by the diamine. scispace.com
Interactive Data Table: Polymer Systems and Effects of 4,4'-Methylenebis(N-sec-butylaniline) Addition
| Polymer System | Component Role | Observed Effects | Reference |
| Polyurethane Elastomers | Chain Extender | Improved strength, adhesion, impact resistance, longer pot life | hengkechem.com |
| Flexible Polyurethane Foams (TDI-based) | Additive | Lower density, higher strength, higher load-bearing properties | hengkechem.com |
| Flexible Polyurethane Foams (MDI-based) | Additive | Lower density, lower hardness, improved strength | hengkechem.com |
| Rigid Polyurethane Foams | Additive | Improved dimensional stability, flow, and adhesion | hengkechem.com |
| Epoxy Resins | Curing Agent | Improved mechanical and thermal properties | guidechem.com |
| Coatings, Adhesives, Sealants | Additive/Curing Agent | Strong bonding, excellent sealing properties, improved durability | dakenchem.com |
| Spray Polyurea | Component | Highly durable and abrasion-resistant coatings | dakenchem.com |
Advanced Applications in Polymer and Composite Technologies
Curing Agent in Epoxy Resins for High-Performance Applications
4,4'-Methylenebis(N-sec-butylaniline) is widely recognized as a curing agent in the production of epoxy resins. tri-iso.comguidechem.comresearchgate.net In this capacity, it facilitates the cross-linking of epoxy polymer chains, a process that transforms the liquid resin into a hard, infusible, and durable solid. ntu.edu.tw The resulting cured epoxy exhibits improved mechanical and thermal properties, making it suitable for a range of demanding applications. tri-iso.comguidechem.com
High-performance epoxy resins are a critical component in the manufacturing of fiber-reinforced composite materials. These composites, which combine a polymer matrix with reinforcing fibers like carbon or glass, are valued for their high strength-to-weight ratio. spglobal.comresearchgate.net
The use of robust curing agents is fundamental to achieving high-performance characteristics in fiber-reinforced composites. The cross-linking facilitated by compounds such as 4,4'-Methylenebis(N-sec-butylaniline) creates a strong and durable three-dimensional network within the epoxy matrix. ntu.edu.tw This network effectively transfers stress from the matrix to the reinforcing fibers, resulting in a composite material with exceptional structural integrity.
The superior properties of composites made with high-performance epoxy resins have led to their widespread adoption in several key industries. In the aerospace sector, these materials are used in both primary and secondary aircraft structures to reduce weight and improve fuel efficiency without compromising on strength and stiffness. researchgate.netspglobal.commdpi.com The automotive industry also utilizes these composites for lighter and stronger vehicle components. researchgate.net Furthermore, the chemical resistance and durability of these materials make them valuable in various industrial applications where robust performance is essential. dakenchem.com
Utilization in Fiber-Reinforced Composite Materials
Modifier and Chain Extender in Polyurethane Elastomers and Foams
In the realm of polyurethane chemistry, 4,4'-Methylenebis(N-sec-butylaniline), often referred to by its trade name Unilink 4200, serves as a unique aromatic diamine chain extender. chemicalbook.comtri-iso.comdakenchem.com As a difunctional diamine, it builds linear polymer networks, which allows for the control of cross-linking by adding higher functional polyols. chemicalbook.comdakenchem.com Its lower reactivity compared to other aromatic amines provides longer pot lives and enables its use in both TDI and MDI formulations. chemicalbook.comdakenchem.com
The incorporation of 4,4'-Methylenebis(N-sec-butylaniline) as a chain extender and modifier in polyurethane systems leads to significant improvements in various physical and mechanical properties.
Table 1: Impact of 4,4'-Methylenebis(N-sec-butylaniline) on Flexible Polyurethane Foams
| Property | Improvement |
|---|---|
| Tensile Strength | Increased in both standard TDI and high-resilience slabstock foams. mpfs.iochempoint.com |
| Tear Strength | Significantly improved, particularly in polyester foams. mpfs.iochempoint.com |
| Load-Bearing Properties | Enhanced, often at lower foam densities. mpfs.iochempoint.com |
| Density (Cold-Molded Foams) | Reduced, leading to softer foams. mpfs.iochempoint.com |
| Elongation (Cold-Molded Foams) | Increased, contributing to greater flexibility. mpfs.io |
| Mold Flow | Improved for better processing. mpfs.io |
| De-mold Times | Decreased, enhancing manufacturing efficiency. mpfs.io |
Table 2: Impact of 4,4'-Methylenebis(N-sec-butylaniline) on Rigid Polyurethane Foams
| Property | Improvement |
|---|---|
| Compressive Strength | Significantly improved; can be increased by up to 100% in PIR foams. tri-iso.commpfs.io |
| Dimensional Stability | Significantly enhanced. tri-iso.commpfs.io |
| Friability | Reduced, leading to a more durable foam. mpfs.io |
| Closed Cell Percentage | Increased, which can improve insulation properties. mpfs.io |
| K-Factor | Lowered, indicating better thermal insulation. mpfs.io |
In polyurethane elastomers, the use of 4,4'-Methylenebis(N-sec-butylaniline) results in polymers with lower hardness but improved strength, adhesion, and impact resistance. chemicalbook.comdakenchem.com It also enhances low-temperature performance. tri-iso.com In coatings, adhesives, and sealants, formulations cured with this compound exhibit better adhesion and smoother surface finishes. chempoint.comchempoint.com For polyurea systems, it slows down the gelling reaction, which improves flow and allows for processing by spray or pour techniques, leading to better adhesion and surface finish. mpfs.io
Impact on Pot Life and Curing Characteristics
One of the significant advantages of incorporating 4,4'-Methylenebis(N-sec-butylaniline) in polymer formulations is its ability to extend the pot life, which is the period during which a multi-component system remains workable. This is particularly crucial in applications such as coatings, adhesives, and sealants where a longer working time is necessary for proper application. The relatively low reactivity of MDBA, when compared to other aromatic amines, allows for a more controlled curing process in both toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI) formulations. matec-conferences.orgmdpi.com This controlled reactivity slows down the gelling reaction, which is especially beneficial in processes like spray or pour techniques for polyurea coatings, as it allows for improved flow and better substrate wetting. mdpi.comnih.gov
The extended pot life and controlled curing characteristics facilitate the production of soft elastomers used as industrial sealing materials. techscience.cn Furthermore, this slower reaction rate makes it feasible to produce high-hardness polymers using spray casting techniques. techscience.cn The prolonged gel speed not only improves the mobility of the polymer system but also enhances the adhesion with the base layer and the bonding between subsequent coats, ultimately leading to a higher quality surface finish. techscience.cn
Improvement of Mechanical Properties (Strength, Adhesion, Impact Resistance)
The incorporation of 4,4'-Methylenebis(N-sec-butylaniline) as a curing agent and chain extender has been shown to significantly enhance the mechanical properties of polymers. In polyurethane systems, MDBA contributes to improved tensile strength, tear strength, and elongation. techscience.cn For instance, in flexible foam applications, its addition leads to better load-bearing properties. chempoint.com Specifically, in cold-molded foams, the use of MDBA can result in higher tensile strength, tear strength, and elongation. techscience.cn
Moreover, MDBA plays a crucial role in enhancing the impact resistance of polymers. Cured systems formulated with this compound exhibit significant improvements in their ability to withstand impact, which is a critical attribute for materials used in demanding environments. matec-conferences.orgmdpi.comnih.gov This improvement in impact resistance is particularly noted in polyurea systems. nih.gov
The structure of MDBA also contributes to improved adhesion. Formulations containing this compound demonstrate better wetting of the substrate, which in turn leads to stronger adhesion of the cured polymer to the coated surface. mdpi.comtechscience.cnguidechem.com This enhanced adhesion is beneficial for coatings, adhesives, and sealants. nih.govguidechem.com
Influence on Low-Temperature Performance of Polyurethanes
A notable advantage of using 4,4'-Methylenebis(N-sec-butylaniline) in polyurethane formulations is the significant improvement in the low-temperature performance of the resulting materials. matec-conferences.orgmdpi.com Polymers cured with MDBA exhibit enhanced properties at reduced temperatures, which is a critical requirement for applications in cold climates or cryogenic environments. matec-conferences.orgmdpi.com Specifically, polyurea systems formulated with MDBA show considerable improvements in their performance at low temperatures. mdpi.comnih.gov This enhancement in low-temperature impact resistance makes these materials more durable and reliable under harsh environmental conditions. techscience.cn
Optimization of Density and Load-Bearing Properties in Foam Systems
In the production of polyurethane foams, 4,4'-Methylenebis(N-sec-butylaniline) serves as a valuable additive for optimizing both the density and the load-bearing capabilities of the final product. In flexible foam systems, such as standard TDI and high-resilience slabstock foams, the addition of MDBA can lead to an increase in tensile strength, tear strength, and load-bearing performance, often while achieving a lower foam density. techscience.cn
Effect on Dimensional Stability and Flow in Rigid Foam Formulations
The inclusion of 4,4'-Methylenebis(N-sec-butylaniline) in rigid polyurethane foam formulations has a pronounced positive effect on their dimensional stability and processing characteristics. When used in rigid foams, MDBA contributes to a significant improvement in dimensional stability, along with reduced friability. nih.govchempoint.com This is particularly beneficial in high-water and all-water blown foams. tri-iso.com
In polyisocyanurate (PIR) rigid foams, the addition of 5 php of MDBA can lead to a remarkable increase in compressive strength by up to 100% and a significant enhancement in dimensional stability. techscience.cnchempoint.com Furthermore, the use of MDBA in rigid foam formulations can improve flow and adhesion, which are advantageous during the manufacturing process. matec-conferences.org These foams also exhibit a higher percentage of closed cells and a lower K-factor, indicating better insulation properties. nih.govchempoint.com
Formulations in High-Performance Adhesives and Coatings
4,4'-Methylenebis(N-sec-butylaniline) is a key ingredient in the formulation of high-performance adhesives and coatings due to its ability to enhance adhesion and surface quality. techscience.cnguidechem.com It can be used for the room-temperature curing of coatings based on TDI and MDI. techscience.cn When used as a curing agent, MDBA allows for the creation of combination systems suitable for spraying and casting, especially when paired with an appropriate catalyst masterbatch. techscience.cn
Contribution to Adhesion Strength and Durability under Environmental Stress
The molecular structure of 4,4'-Methylenebis(N-sec-butylaniline) contributes to improved adhesion by allowing the substrate to be better wetted by the formulation. techscience.cnguidechem.com This leads to a more robust bond between the cured polymer and the coated surface. techscience.cnguidechem.com This enhanced adhesion is a critical factor in the durability of adhesives and coatings, particularly when they are subjected to environmental stress. The antioxidant properties of MDBA also contribute to the durability of industrial coatings and adhesives. chinayaruichem.com Furthermore, its presence in formulations for coatings, adhesives, and sealants helps in providing strong bonding and excellent sealing properties. dakenchem.com
Enhancement of Abrasion, Impact, and Chemical Exposure Resistance in Coatings
4,4'-Methylenebis(N-sec-butylaniline) is utilized as a curing agent and chain extender, notably in polyurethane and polyurea systems, to bolster the protective properties of coatings. tri-iso.comchempoint.com Its incorporation into coating formulations leads to significant improvements in durability and resistance to various environmental and mechanical stresses. dakenchem.com Polymers cured with this compound generally exhibit enhanced strength, adhesion, and impact resistance. tri-iso.comhengkechem.com
Specifically, in spray polyurea systems, it is a critical component that results in coatings characterized by high durability and resistance to abrasion. dakenchem.com Formulations using 4,4'-Methylenebis(N-sec-butylaniline) as a curing agent can improve the adhesion and surface quality of the final coating. chinayaruichem.com The compound helps in achieving a smooth finish and extends the lifespan of the coating by augmenting its resistance to environmental factors. dakenchem.com The improvements are attributed to the way it builds linear polymer networks, allowing formulators to control cross-linking and tailor the material's final properties. tri-iso.comhengkechem.com
Room Temperature Curing Applications for Surface Protection
The compound's reactivity profile makes it a suitable curing agent for applications that require ambient temperature curing. 4,4'-Methylenebis(N-sec-butylaniline) can be used for the room temperature curing of coatings based on toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI). chinayaruichem.com Its relatively low reactivity compared to other aromatic amines allows for a longer pot life, which is the period during which a multi-part coating remains usable. tri-iso.comhengkechem.com
This extended workability is advantageous in producing combination systems for spraying and casting, providing better flow and leveling for the coating. chinayaruichem.comchempoint.com By using a suitable catalyst masterbatch, the curing process can be effectively managed at room temperature to create protective surfaces with improved adhesion and surface quality. chinayaruichem.com This capability is particularly valuable for industrial sealants and other applications where heat curing is not feasible or desired. tri-iso.com
Exploration in Emerging Polymer Systems
Current research and publicly available technical data sheets did not provide specific information regarding the integration of 4,4'-Methylenebis(N-sec-butylaniline) into nanocomposite formulations.
There was no specific information found in the search results detailing the potential or application of 4,4'-Methylenebis(N-sec-butylaniline) in the development of bio-based materials.
Specialized Functional Roles
Beyond its primary function as a curing agent, 4,4'-Methylenebis(N-sec-butylaniline) has been noted for its antioxidant properties. guidechem.com Antioxidants are crucial additives in the polymer industry as they delay the oxidative degradation of materials that can occur during processing and throughout the service life of the product. chemrxiv.orgnih.gov This degradation is initiated by the formation of free radicals, which can lead to chain scission and a loss of mechanical properties. nih.gov
The chemical structure of 4,4'-Methylenebis(N-sec-butylaniline) allows it to function in this stabilizing role, making it useful in the formulation of various industrial coatings and adhesives where long-term stability is required. guidechem.com Primary antioxidants typically work by neutralizing free radicals through a proton transfer mechanism, thereby interrupting the degradation cascade. chemrxiv.org While detailed mechanistic studies for this specific compound were not available, its classification among chemicals with antioxidant properties suggests its utility in enhancing the stability and lifespan of polymer systems. guidechem.com
Functionality as a UV Stabilizer in Polymer Degradation Mitigation
The role of certain chemical compounds in protecting polymers from the damaging effects of ultraviolet (UV) radiation is a critical area of materials science. This protection is essential for extending the service life and maintaining the physical and aesthetic properties of polymeric materials used in outdoor or other UV-exposed applications. The primary mechanisms of UV degradation include photo-oxidation, which leads to chain scission, crosslinking, and the formation of chromophoric groups, ultimately resulting in discoloration, embrittlement, and loss of mechanical strength.
While 4,4'-Methylenebis(N-sec-butylaniline) is classified as an aromatic amine and is noted for its antioxidant capabilities, specific research detailing its efficacy and mechanism as a primary UV stabilizer is not presently available. Such an evaluation would require dedicated studies to quantify its performance in various polymer matrices under controlled UV exposure conditions.
Detailed Research Findings
A comprehensive search of scientific literature and technical databases did not yield specific research findings on the performance of 4,4'-Methylenebis(N-sec-butylaniline) as a UV stabilizer. To establish its functionality in this capacity, research would need to be conducted to generate data on key performance indicators.
Illustrative Data Tables for UV Stabilization Performance Evaluation
The following are examples of data tables that would be necessary to present detailed research findings on the UV stabilizing performance of 4,4'-Methylenebis(N-sec-butylaniline). The data presented in these tables is hypothetical and serves only to illustrate the type of information required for a thorough scientific evaluation.
Table 1: UV-Visible Absorbance Characteristics of 4,4'-Methylenebis(N-sec-butylaniline)
| Wavelength (nm) | Molar Absorptivity (ε) |
| 280 | Data not available |
| 300 | Data not available |
| 320 | Data not available |
| 340 | Data not available |
| 360 | Data not available |
| 380 | Data not available |
| 400 | Data not available |
This table would be essential to understand the compound's ability to absorb UV radiation at different wavelengths.
Table 2: Performance of 4,4'-Methylenebis(N-sec-butylaniline) in Polypropylene (PP) after Accelerated Weathering (ASTM G155)
| Property | Unstabilized PP | PP + 0.5% MBSA | PP + 1.0% MBSA |
| Tensile Strength Retention (%) after 1000 h | Data not available | Data not available | Data not available |
| Elongation at Break Retention (%) after 1000 h | Data not available | Data not available | Data not available |
| Yellowness Index (ΔYI) after 1000 h | Data not available | Data not available | Data not available |
| Gloss Retention (%) after 1000 h | Data not available | Data not available | Data not available |
This table would provide critical data on the ability of the compound to protect the mechanical and aesthetic properties of a common polymer.
Table 3: Carbonyl Index Growth Rate in Polycarbonate (PC) Films during UV Exposure (340 nm)
| Sample | Carbonyl Index Growth Rate (a.u./h) |
| Unstabilized PC | Data not available |
| PC + 0.5% MBSA | Data not available |
| PC + 1.0% MBSA | Data not available |
This table would indicate the compound's effectiveness in inhibiting the photo-oxidation of the polymer, a key degradation pathway.
In the absence of such specific data, a conclusive assessment of 4,4'-Methylenebis(N-sec-butylaniline)'s role as a UV stabilizer cannot be made. Further empirical research is required to elucidate its potential in this application.
Analytical Characterization and Quality Assurance Methodologies
Chromatographic Techniques for Purity and Isomer Analysis
Chromatographic methods are indispensable for separating 4,4'-Methylenebis(N-sec-butylaniline) from impurities and related isomers. These techniques provide both qualitative and quantitative data critical for quality control.
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a primary method for assessing the purity of 4,4'-Methylenebis(N-sec-butylaniline). A typical approach would employ a reverse-phase (RP) method. For analogous compounds such as 4,4'-Methylenebis(N,N-dimethylaniline), a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid has been shown to be effective. sielc.com The aromatic nature of 4,4'-Methylenebis(N-sec-butylaniline) allows for sensitive detection using a UV detector, typically in the range of 200-400 nm. The retention time of the main peak provides a qualitative identifier, while the peak area is proportional to its concentration, allowing for accurate purity determination.
| Parameter | Typical Condition | Purpose |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water with 0.1% Formic Acid | Elution of the analyte from the stationary phase |
| Flow Rate | 1.0 mL/min | Consistent and reproducible analysis time |
| Detection | UV at ~254 nm | Quantitation and detection of aromatic compounds |
| Injection Volume | 10 µL | Introduction of a precise amount of sample |
Gas Chromatography (GC) is another powerful technique for the analysis of 4,4'-Methylenebis(N-sec-butylaniline), with commercial specifications often citing GC for purity assessment of greater than 98.0%. tcichemicals.com Due to the compound's relatively high boiling point, a high-temperature capillary column is required. The sample is vaporized and carried by an inert gas through the column, where separation occurs based on boiling point and interaction with the stationary phase.
When coupled with a Mass Spectrometer (GC-MS), this method provides not only retention time data but also mass-to-charge ratio information, which is invaluable for the positive identification of the compound and its potential isomers or impurities. For related aromatic amines, derivatization may be employed to improve volatility and chromatographic performance. nih.gov
| Parameter | Typical Condition | Purpose |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | Separation of volatile and semi-volatile compounds |
| Carrier Gas | Helium or Hydrogen at a constant flow | Transport of the sample through the column |
| Inlet Temperature | ~280 °C | Vaporization of the sample without degradation |
| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C at 10 °C/min) | Separation of compounds with different boiling points |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Quantitation (FID) or structural identification (MS) |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and identifying trace-level impurities. The HPLC method described previously can be made compatible with MS detection by using a volatile mobile phase modifier, such as formic acid instead of phosphoric acid. sielc.com Electrospray ionization (ESI) is a common ionization technique for this type of analysis, as it can gently ionize the molecule, often leaving the molecular ion intact for detection. This allows for the confirmation of the molecular weight of 4,4'-Methylenebis(N-sec-butylaniline), which is 310.49 g/mol . tcichemicals.comchemspider.com
Spectroscopic Methods for Structural Elucidation and Vibrational Analysis
Spectroscopic techniques are essential for confirming the molecular structure of 4,4'-Methylenebis(N-sec-butylaniline) and providing information about its chemical bonds and atomic arrangement.
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4,4'-Methylenebis(N-sec-butylaniline), the FTIR spectrum would be expected to show characteristic absorption bands for the N-H bond, C-H bonds in the aromatic rings and alkyl groups, and C-N bonds. Analysis of related structures, such as N-sec-butylaniline and other methylene (B1212753) bis aniline (B41778) derivatives, can help in assigning these bands. nih.govresearchgate.net
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (secondary amine) | 3350 - 3450 | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H (sec-butyl) | 2850 - 2970 | Stretching |
| C=C (aromatic ring) | 1500 - 1600 | Stretching |
| C-N | 1250 - 1350 | Stretching |
| p-disubstituted benzene (B151609) | 800 - 850 | C-H out-of-plane bending |
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would provide detailed information about the carbon-hydrogen framework of 4,4'-Methylenebis(N-sec-butylaniline). While specific spectra for this compound are not widely published, predictions can be made based on the analysis of similar compounds like 4,4'-Methylenebis(N,N-dimethylaniline), N-sec-butylaniline, and 4-butylaniline. nih.govchemicalbook.comchemicalbook.comchemicalbook.com
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methylene bridge protons, the N-H proton, and the protons of the two sec-butyl groups. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal information about adjacent protons.
Raman Spectroscopy for Specific Vibrational Modes
Raman spectroscopy is a powerful non-destructive technique used to probe the specific vibrational modes of a molecule, providing a detailed fingerprint of its chemical structure. For 4,4'-Methylenebis(N-sec-butylaniline), Raman spectroscopy can identify characteristic vibrations associated with its aromatic and aliphatic components.
Key vibrational modes for secondary aromatic amines like MDBA include:
N-H Stretching: Secondary amines typically exhibit a single, weak N-H stretching band in the region of 3350-3310 cm⁻¹. orgchemboulder.com
C-N Stretching: The C-N stretching vibration in aromatic amines is usually a strong band found between 1335-1250 cm⁻¹. orgchemboulder.com In aliphatic amines, this band appears at a lower wavenumber, between 1250-1020 cm⁻¹. orgchemboulder.comaip.org For MDBA, which contains both aromatic and aliphatic C-N bonds, bands in both regions can be expected.
N-H Wagging: A strong and broad band resulting from N-H wagging is characteristic of primary and secondary amines and appears in the 910-665 cm⁻¹ region. orgchemboulder.com
Aromatic C-H Stretching: These vibrations are typically observed above 3000 cm⁻¹.
Aliphatic C-H Stretching: These bands are found just below 3000 cm⁻¹.
CH₂ and CH₃ Bending: Vibrations corresponding to the methylene bridge and sec-butyl groups will also be present in the spectrum.
The interaction between the amine group and a metal surface can significantly shift the frequency and enhance the intensity of the NH₂ wagging mode, a phenomenon useful in studying surface-adsorbed molecules. acs.orgresearchgate.net While MDBA is a secondary amine, similar principles regarding the sensitivity of N-H vibrations to the local environment apply.
A summary of expected Raman shifts for 4,4'-Methylenebis(N-sec-butylaniline) is presented in the table below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3350-3310 | Weak |
| Aromatic C-N Stretch | 1335-1250 | Strong |
| Aliphatic C-N Stretch | 1250-1020 | Medium-Weak |
| N-H Wag | 910-665 | Strong, Broad |
UV-Visible Spectrophotometry
UV-Visible (UV-Vis) spectrophotometry measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. For aromatic compounds like 4,4'-Methylenebis(N-sec-butylaniline), UV-Vis spectra are characterized by absorption bands arising from π → π* transitions within the benzene rings.
Diphenylmethane (B89790), the core structure of MDBA, exhibits two absorption band systems: one around 270 nm (¹Lₐ band) and another around 220 nm (¹Lₑ band). nih.gov The spectrum of MDBA is expected to be similar, with potential shifts in the absorption maxima (λ_max) due to the presence of the N-sec-butyl substituents. These auxochromic groups can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). The typical UV absorption maximum for diphenylmethane in alcohol is around 260-268.5 nm. nih.gov Phenyl-substituted 2-amino-4,6-diphenylbenzene-1,3-dicarbonitrile (B1633896) derivatives show a long-wavelength absorption band in the range of 340-400 nm. researchgate.net
The UV-Vis spectrum is a valuable tool for quantitative analysis and for monitoring the purity of MDBA, as impurities may introduce additional absorption bands.
| Compound Family | Typical Absorption Maxima (λ_max) |
| Diphenylmethane | ~260-270 nm nih.govnih.gov |
| Substituted Aromatic Amines | Can be shifted to longer wavelengths (e.g., 340-400 nm) depending on substitution researchgate.net |
Thermal Analysis for Performance Evaluation
Thermogravimetric analysis (TGA) is an essential technique for evaluating the thermal stability of materials by measuring the change in mass as a function of temperature. For a compound like 4,4'-Methylenebis(N-sec-butylaniline), which is used in applications requiring high-temperature performance, understanding its decomposition profile is critical.
TGA provides key parameters such as the onset temperature of decomposition (T_onset) and the temperature of maximum weight loss rate (T_d). nih.govunibo.it This information helps to determine the upper service temperature of the material. When used as an antioxidant, the thermal stability of MDBA is paramount. The decomposition of some antioxidants can begin at temperatures as low as 120°C, which would limit their effectiveness in high-temperature applications like protecting vegetable oils during frying. semanticscholar.org More thermally stable antioxidants may not start to decompose until 180-200°C. semanticscholar.org TGA can be used to compare the thermal stability of different antioxidants and select the most appropriate one for a specific application. nih.govsemanticscholar.org The analysis is typically performed under a controlled atmosphere, such as nitrogen or air, to simulate different service environments. nih.gov
| Parameter | Description |
| T_onset | The initial temperature of degradation. unibo.it |
| T_d | The temperature at the point of the most intensive weight loss. nih.gov |
| T₅% | The temperature at which 5% weight loss has occurred. unibo.it |
Other Analytical Techniques
Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique based on the differential migration of charged species in an electric field. creative-proteomics.com It is particularly well-suited for the analysis of polar and charged molecules like aromatic amines. nih.gov In CZE, analytes are separated based on their charge-to-size ratio. creative-proteomics.comresearchgate.net
For the analysis of aromatic amines, the pH of the background electrolyte is a critical parameter. nih.gov At low pH, amines are protonated and carry a positive charge, allowing for their separation and detection. nih.gov CZE can be used for impurity profiling and quantitative analysis of MDBA. numberanalytics.com The technique offers advantages such as high separation efficiency, short analysis times, and minimal sample consumption. creative-proteomics.comnumberanalytics.com Coupling CZE with mass spectrometry (CE-MS) can provide even greater sensitivity and structural information about the separated components. nih.gov
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. mt.commeasurlabs.com This method is crucial for verifying the empirical formula of a synthesized compound like 4,4'-Methylenebis(N-sec-butylaniline) and for assessing its purity. mt.comaurigaresearch.com
The technique involves the complete combustion of a precisely weighed sample at high temperatures (around 1000°C). researchgate.netazom.com The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a detector, typically a thermal conductivity detector. measurlabs.com The theoretical elemental composition of 4,4'-Methylenebis(N-sec-butylaniline) (C₂₁H₃₀N₂) is calculated based on its molecular formula. Comparing the experimental results from the CHNS analyzer with the theoretical values allows for a direct assessment of the compound's purity and confirms its elemental makeup. mt.com
Theoretical Elemental Composition of 4,4'-Methylenebis(N-sec-butylaniline) (C₂₁H₃₀N₂) (Molecular Weight: 310.48 g/mol )
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 21 | 252.231 | 81.24 |
| Hydrogen | H | 1.008 | 30 | 30.240 | 9.74 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 9.02 |
Titrimetric Methods
Titrimetric methods, particularly non-aqueous titrations, are fundamental for the quantitative analysis and quality assurance of 4,4'-Methylenebis(N-sec-butylaniline). These methods are valued for their accuracy, simplicity, and cost-effectiveness in determining the purity and assay of the compound. gfschemicals.com
The basic principle underlying the titrimetric assay of 4,4'-Methylenebis(N-sec-butylaniline) involves its properties as a weak base. Due to the presence of two secondary aromatic amine groups, the molecule can accept protons. However, its basicity is too weak for a sharp endpoint to be achieved in an aqueous medium, as water competes with the analyte for the titrant. byjus.com Therefore, non-aqueous solvents are employed to enhance the basic properties of the amine and allow for a distinct and accurate endpoint determination. byjus.commetrohm.com
Non-Aqueous Potentiometric Titration
The most common and robust titrimetric method for the assay of weakly basic amines, including 4,4'-Methylenebis(N-sec-butylaniline), is a non-aqueous potentiometric titration. metrohm.com This method involves dissolving the sample in a suitable non-aqueous solvent and titrating it with a strong acid, typically perchloric acid dissolved in a non-aqueous medium. metrohm.comxylemanalytics.com
C₂₁H₃₀N₂ + 2HClO₄ → [C₂₁H₃₀N₂H₂]²⁺(ClO₄⁻)₂
The endpoint of the titration is determined by monitoring the change in the electrical potential of the solution as the titrant is added. metrohm.com A sharp change or inflection point in the potential corresponds to the equivalence point, where all the amine has been neutralized. 182.160.97
Procedure Outline:
Titrant Preparation and Standardization: A standardized solution of perchloric acid (typically 0.1 N) in glacial acetic acid is used as the titrant. xylemanalytics.com The titrant is standardized against a primary standard, such as potassium hydrogen phthalate (B1215562) (KHP). metrohm.com
Sample Preparation: A precisely weighed amount of the 4,4'-Methylenebis(N-sec-butylaniline) sample is dissolved in a suitable non-aqueous solvent. Glacial acetic acid is a common choice. metrohm.comxylemanalytics.com For aromatic amines, other solvents or solvent mixtures may be used to improve solubility and endpoint detection. gfschemicals.com
Titration: The sample solution is titrated with the standardized perchloric acid solution. The potential difference is measured using a suitable electrode system, typically a glass electrode and a reference electrode, connected to a potentiometer or an autotitrator. xylemanalytics.commetrohm.com
Endpoint Detection: The endpoint is identified from the titration curve (a plot of potential versus titrant volume) as the point of maximum inflection. 182.160.97 The first or second derivative of the curve can be used for more precise endpoint determination.
Visual Indicators: While potentiometric detection is more precise and objective, visual indicators can also be used. Crystal violet is a common indicator for the titration of bases in acetic acid, changing from violet (basic) to blue-green and finally to yellowish-green (acidic) at the endpoint. sips.org.in
Quality Assurance Data
Titrimetric methods are routinely used in quality control to ensure that 4,4'-Methylenebis(N-sec-butylaniline) meets established purity specifications. The assay, determined by non-aqueous titration, is a critical parameter in the certificate of analysis for the commercial product.
| Parameter | Specification | Method | Reference |
|---|---|---|---|
| Purity (Assay) | >98.0% | Nonaqueous Titration | pharmaknowledgeforum.com |
| Purity (Content) | ≥96% | Not specified (typically titration or GC) | gfschemicals.com |
Environmental Fate, Ecotoxicology, and Risk Assessment
Environmental Partitioning and Distribution
The physicochemical properties of MBA suggest a tendency to partition into sediment if released into aquatic ecosystems. canada.caec.gc.ca This behavior is a key factor governing its environmental concentration and bioavailability to organisms.
Sediment-Water Partitioning in Aquatic Ecosystems
The partitioning of a chemical between sediment and water is largely influenced by its affinity for organic carbon, a property often quantified by the organic carbon-water (B12546825) partition coefficient (Koc). Chemicals with high Koc values tend to adsorb strongly to the organic matter in sediment, leading to lower concentrations in the water column and higher concentrations in the sediment.
Research on substituted phenylamine antioxidants (SPAs), a class of compounds that includes MBA, indicates that the variation in toxicity among different SPAs is linked to their chemical properties, such as water solubility and Koc. nih.gov This suggests that the partitioning behavior of MBA plays a significant role in its potential to cause harm in the environment. The strong association with sediment means that benthic, or bottom-dwelling, organisms are likely to have the most significant exposure. canada.caec.gc.ca
Bioavailability in Sediment-Associated Contexts
Once bound to sediment, the bioavailability of MBA—the fraction of the chemical that is available for uptake by organisms—is a crucial factor in determining its toxicity. The bioavailability of sediment-associated nonpolar organic compounds is generally reduced by an increased presence of organic carbon in the sediment. canada.ca This is because the chemical binds more tightly to the organic carbon, making it less available for absorption by organisms.
The life histories of aquatic organisms also play a critical role in determining the magnitude of their exposure. Endobenthic organisms, which live within the sediment, and epibenthic organisms, which live on the sediment surface, will have different levels of exposure to sediment-associated contaminants like MBA. nih.gov Studies comparing the effects of SPAs on different invertebrate species have highlighted that these differences in lifestyle and feeding habits can lead to significant variations in sensitivity and bioaccumulation. nih.gov
Aquatic Ecotoxicity Studies
Ecotoxicity studies are essential for determining the potential harm that a chemical can pose to aquatic ecosystems. For MBA, studies have focused on both acute (short-term) and chronic (long-term) effects on a range of freshwater organisms representative of different trophic levels.
Acute and Chronic Toxicity to Freshwater Organisms
The fathead minnow (Pimephales promelas) is a standard model organism for fish toxicity testing. Chronic toxicity studies investigating the impact of sediment-associated MBA on the early life stages of the fathead minnow have been conducted. In a 21-day study, the most sensitive endpoint for MBA was found to be growth. canada.caacs.org The median effective concentration (EC50) for growth was determined to be 71 µg/L, based on the concentration in the overlying water. acs.org This indicates that even at low concentrations, MBA can have significant sublethal effects on fish development.
Interactive Data Table: Chronic Toxicity of MBA to Pimephales promelas
| Species | Exposure Duration | Endpoint | EC50 (Overlying Water) |
| Pimephales promelas | 21 days | Growth | 71 µg/L |
Freshwater invertebrates are a critical component of aquatic food webs and are often in direct contact with contaminated sediments. Studies on the toxicity of MBA to the epibenthic amphipod Hyalella azteca and the endobenthic oligochaete Tubifex tubifex reveal significant differences in sensitivity.
In acute, 96-hour water-only exposures, the median lethal concentration (LC50) for juvenile H. azteca was greater than 22 µg/L of MBA. nih.gov Chronic, 28-day sediment exposures resulted in an LC50 for juvenile H. azteca of greater than 403 µg/g dry weight (dw) of sediment. nih.gov
In contrast, T. tubifex showed much higher sensitivity. The most sensitive endpoint for this species was reproduction. nih.gov The 28-day median effective concentration (EC50) for the production of juveniles was 3.6 µg/g dw. nih.gov This reproductive endpoint for T. tubifex was found to be an order of magnitude more sensitive than the mortality endpoints for juvenile H. azteca and adult worms. nih.gov This highlights the importance of assessing sublethal endpoints, such as reproduction, and considering species-specific sensitivities in risk assessment.
Interactive Data Table: Acute and Chronic Toxicity of MBA to Freshwater Invertebrates
| Species | Test Type | Exposure Duration | Endpoint | LC50/EC50 |
| Hyalella azteca | Water-Only (Acute) | 96 hours | Mortality | >22 µg/L |
| Hyalella azteca | Sediment (Chronic) | 28 days | Mortality | >403 µg/g dw |
| Tubifex tubifex | Sediment (Chronic) | 28 days | Juvenile Production | 3.6 µg/g dw |
Freshwater Mussels (e.g., Lampsilis siliquoidea, Lampsilis fasciola)
Freshwater mussels are considered important bioindicators of ecosystem health due to their sensitivity to environmental contaminants. Studies have examined the toxicity of MBA to different life stages of the freshwater mussels Lampsilis siliquoidea (fatmucket) and Lampsilis fasciola (wavy-rayed lampmussel).
Research has demonstrated that the larval stage (glochidia) of these mussels is susceptible to MBA in the water column. For L. siliquoidea, the 48-hour median effective concentration (EC50) for glochidia viability was determined to be 258 µg/L. walisongo.ac.id Lampsilis fasciola glochidia were found to be even more sensitive, with a 48-hour EC50 of 47 µg/L. walisongo.ac.id
Juvenile mussels have been tested for their sensitivity to sediment-associated MBA. In a 28-day exposure study, the median lethal concentration (LC50) for juvenile L. siliquoidea was 109 µg/g dry weight of sediment. walisongo.ac.id
While survival has been a key endpoint, comprehensive data on the specific effects of MBA on the growth and reproduction of Lampsilis siliquoidea and Lampsilis fasciola are limited in the available scientific literature.
Endpoints Assessed (Survival, Growth, Reproduction)
The primary endpoints assessed in ecotoxicological studies of MBA have been survival, with some investigations into growth.
Survival: As detailed above, survival has been a critical endpoint for both glochidia in water and juvenile mussels in sediment, with established EC50 and LC50 values. walisongo.ac.id
Reproduction: There is a lack of specific data on the reproductive effects of MBA on freshwater mussels or other aquatic organisms in the reviewed literature.
Determination of EC50 and LC50 Values in Water and Sediment
The toxicity of MBA has been quantified through the determination of EC50 and LC50 values in both water and sediment for various aquatic species.
Water: For the glochidia of freshwater mussels, the following 48-hour EC50 values have been reported walisongo.ac.id:
Lampsilis siliquoidea: 258 µg/L
Lampsilis fasciola: 47 µg/L
For the early life stages of the fathead minnow (Pimephales promelas), a 21-day EC50 for growth was determined to be 71 µg/L in overlying water. nih.govresearchgate.net
Sediment: For juvenile freshwater mussels (Lampsilis siliquoidea), the 28-day LC50 for sediment-associated MBA is 109 µg/g dry weight. walisongo.ac.id
For the early life stages of the fathead minnow (Pimephales promelas), the 21-day LC50 for survival in sediment was 76 µg/g dry weight. nih.govresearchgate.net
| Species | Life Stage | Exposure Medium | Duration | Endpoint | Value | Reference |
| Lampsilis siliquoidea | Glochidia | Water | 48 hours | Viability (EC50) | 258 µg/L | walisongo.ac.id |
| Lampsilis fasciola | Glochidia | Water | 48 hours | Viability (EC50) | 47 µg/L | walisongo.ac.id |
| Lampsilis siliquoidea | Juvenile | Sediment | 28 days | Survival (LC50) | 109 µg/g dw | walisongo.ac.id |
| Pimephales promelas | Early Life Stage | Overlying Water | 21 days | Growth (EC50) | 71 µg/L | nih.govresearchgate.net |
| Pimephales promelas | Early Life Stage | Sediment | 21 days | Survival (LC50) | 76 µg/g dw | nih.govresearchgate.net |
Bioaccumulation Potential in Aquatic Biota
The potential for a chemical to accumulate in the tissues of organisms is a critical aspect of its environmental risk assessment.
Biota-Sediment Accumulation Factors (BSAFs)
The Biota-Sediment Accumulation Factor (BSAF) is a key parameter used to describe the equilibrium partitioning of a chemical between an organism and the sediment it inhabits. It is calculated as the lipid-normalized concentration of the chemical in the organism divided by the organic carbon-normalized concentration in the sediment. dren.mil
Currently, there is no specific BSAF value for 4,4'-Methylenebis(N-sec-butylaniline) reported in the available scientific literature. The determination of BSAF values for MBA would be crucial for a more complete understanding of its bioaccumulation potential in benthic organisms.
Comparative Bioaccumulation Across Different Organisms
Information on the comparative bioaccumulation of MBA across different aquatic species is currently lacking in the scientific literature. Studies on other substituted p-phenylenediamines (PPDs), a related class of antioxidants, have shown their presence in various organisms within a mangrove wetland food web, including mangrove terrestrial birds. researchgate.net Another related compound, N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), has been detected in freshwater and marine fish. mdpi.com These findings suggest that substituted phenylamines as a group have the potential to bioaccumulate in a range of aquatic and terrestrial organisms. However, direct comparative studies measuring the accumulation of MBA in different species under controlled conditions are needed to understand its relative bioaccumulation potential.
Biological Transformation and Excretion Mechanisms
Evidence of Metabolism by Aquatic Organisms
For instance, research on various anilines in zebrafish (Brachydanio rerio) has shown that these compounds can be metabolized, with the formation of acetanilides being a common pathway. mdpi.com The extent of this acetylation can be influenced by the position of substituents on the aniline (B41778) ring. mdpi.com Furthermore, studies on the metabolic activation of carcinogenic aromatic amines in fish have demonstrated that hepatic enzymes, such as cytochrome P450 monooxygenases, play a role in their transformation. europa.eu
Considering the structure of 4,4'-Methylenebis(N-sec-butylaniline), potential metabolic pathways in aquatic organisms could include:
N-dealkylation: Removal of the sec-butyl groups from the nitrogen atoms.
Aromatic hydroxylation: Addition of hydroxyl groups to the benzene (B151609) rings.
Oxidation of the methylene (B1212753) bridge: Transformation of the -CH2- group linking the two aniline moieties.
Conjugation: The parent compound or its metabolites may be conjugated with molecules like glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion.
It is important to note that the rates and products of metabolism can vary significantly between different aquatic species due to differences in their enzyme systems. Research on the related compound 4,4'-methylenedianiline (B154101) (MDA) in terrestrial animals has shown species-specific differences in metabolism, which could also be expected in aquatic organisms.
Table 1: Potential Metabolic Pathways for 4,4'-Methylenebis(N-sec-butylaniline) in Aquatic Organisms (Based on Analogue Data)
| Metabolic Pathway | Description | Potential Metabolites |
| N-Dealkylation | Removal of one or both sec-butyl groups. | 4,4'-Methylenebis(aniline), N-sec-butyl-4-(4-aminobenzyl)aniline |
| Aromatic Hydroxylation | Addition of a hydroxyl group to the aromatic rings. | Hydroxylated derivatives of the parent compound and its dealkylated metabolites. |
| Methylene Bridge Oxidation | Oxidation of the central methylene group. | Benzophenone derivatives. |
| Acetylation | Addition of an acetyl group to the amino nitrogen (after dealkylation). | N-acetylated metabolites. |
| Conjugation | Attachment of polar molecules like glucuronic acid or sulfate. | Glucuronide and sulfate conjugates of the parent compound and its metabolites. |
Ecological Risk Assessment Frameworks
Ecological risk assessment for chemicals like 4,4'-Methylenebis(N-sec-butylaniline) involves evaluating the potential for adverse effects on aquatic ecosystems. This is typically done by comparing the expected environmental concentrations with the concentrations known to cause harm to aquatic life.
Species Sensitivity Distributions (SSDs)
A Species Sensitivity Distribution (SSD) is a statistical tool used in ecological risk assessment to describe the variation in sensitivity of different species to a particular chemical. sleutelfactortoxiciteit.nlnih.gov An SSD is a cumulative probability distribution of toxicity data (e.g., LC50 or EC50 values) for multiple species. sleutelfactortoxiciteit.nl
For 4,4'-Methylenebis(N-sec-butylaniline), there are no publicly available, pre-compiled SSDs. However, the principle of constructing an SSD would involve gathering acute or chronic toxicity data for a range of aquatic organisms, including fish, invertebrates (like Daphnia), and algae. These data would then be plotted as a cumulative distribution to estimate the concentration at which a certain percentage of species would be affected. For example, the Hazardous Concentration for 5% of the species (HC5) is a common metric derived from SSDs and is often used to establish a Predicted No-Effect Concentration (PNEC). nih.gov The reliability of an SSD is dependent on the quality and quantity of the available ecotoxicity data. sleutelfactortoxiciteit.nl
Hazard Characterization for Aquatic Environments
The hazard of 4,4'-Methylenebis(N-sec-butylaniline) to aquatic environments is characterized by its classification as "very toxic to aquatic life with long lasting effects". chemicalbook.comtcichemicals.com This classification is based on its potential to cause harm at low concentrations and to persist in the environment.
The hazard characterization involves determining a Predicted No-Effect Concentration (PNEC), which is the concentration below which unacceptable effects on the ecosystem are not expected to occur. The PNEC is typically derived from the most sensitive species' toxicity data (e.g., the lowest No-Observed-Effect Concentration, NOEC) by applying an assessment factor. chemsafetypro.com This factor accounts for uncertainties, such as the extrapolation from laboratory data to real-world ecosystems and from single-species tests to community-level effects. chemsafetypro.com
Given the lack of extensive ecotoxicity data for 4,4'-Methylenebis(N-sec-butylaniline), a definitive PNEC value is not established in the public domain. However, based on its hazard classification, the PNEC would be expected to be a very low value. The risk is then characterized by comparing the Predicted Environmental Concentration (PEC) with the PNEC. A PEC/PNEC ratio greater than 1 indicates a potential risk to the aquatic environment. chemsafetypro.com
Table 2: Key Parameters in the Hazard Characterization of 4,4'-Methylenebis(N-sec-butylaniline)
| Parameter | Description | Status for 4,4'-Methylenebis(N-sec-butylaniline) |
| Acute Toxicity | The concentration causing adverse effects over a short period. Often expressed as LC50 (lethal concentration for 50% of organisms) or EC50 (effective concentration for 50% of organisms). | Classified as very toxic to aquatic life. chemicalbook.comtcichemicals.com Specific LC50/EC50 values for a range of species are needed for a comprehensive assessment. |
| Chronic Toxicity | The concentration causing adverse effects over a longer period, including effects on reproduction, growth, and survival. Often expressed as NOEC (No-Observed-Effect Concentration). | Data on chronic toxicity is crucial for deriving a reliable PNEC but is not readily available. |
| Predicted No-Effect Concentration (PNEC) | The concentration of a substance below which adverse effects in the ecosystem are not expected. | Not definitively established in the public domain. Would be derived from the most sensitive species' toxicity data with an assessment factor. chemsafetypro.com |
| Persistence and Bioaccumulation | The potential of the substance to remain in the environment and accumulate in organisms. | Classified as having long-lasting effects, suggesting potential for persistence and/or bioaccumulation. chemicalbook.comtcichemicals.com |
Safety, Handling, and Regulatory Considerations in Research and Development
Hazard Classification and Labeling (GHS Directives)
4,4'-Methylenebis(N-sec-butylaniline) is classified under multiple hazard categories according to aggregated GHS information. nih.gov The hazard statements indicate risks associated with ingestion, skin contact, long-term exposure, and environmental impact. chemicalbook.comtcichemicals.comtcichemicals.com The primary signal word associated with this compound is "Warning," although "Danger" is also used depending on the specific hazard concentration. chemicalbook.comguidechem.comsigmaaldrich.com
The following table summarizes the GHS hazard classifications for 4,4'-Methylenebis(N-sec-butylaniline) based on notifications to the ECHA C&L Inventory. nih.gov
| Hazard Class & Category | Hazard Statement Code | Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302 | Harmful if swallowed |
| Skin sensitization (Sub-category 1B) | H317 | May cause an allergic skin reaction |
| Specific target organ toxicity – repeated exposure (Category 2) | H373 | May cause damage to organs through prolonged or repeated exposure |
| Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1 | H400 | Very toxic to aquatic life |
| Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1 | H410 | Very toxic to aquatic life with long lasting effects |
Acute Toxicity (Oral)
The compound is classified as harmful if swallowed, falling under Acute Toxicity (Oral), Category 4. chemicalbook.comguidechem.com This classification is indicated by the hazard statement H302. tcichemicals.comtcichemicals.com According to data provided by companies to the ECHA C&L Inventory, 97.8% of 279 reports include this hazard classification. nih.gov In case of ingestion, immediate medical attention is advised. chemicalbook.com
Skin Sensitization and Irritation
4,4'-Methylenebis(N-sec-butylaniline) is identified as a skin sensitizer (B1316253) (Sub-category 1B), with the corresponding hazard statement H317: May cause an allergic skin reaction. chemicalbook.comtcichemicals.com This classification is supported by 48.4% of reports in the ECHA C&L inventory. nih.gov If skin irritation or a rash occurs after contact, medical help should be sought. chemicalbook.com While primarily classified as a sensitizer, some safety data sheets also list it as causing severe skin burns (H314), indicating a potential for corrosion. stonhard.ca Therefore, wearing protective gloves and clothing is crucial during handling. chemicalbook.comtcichemicals.com
Eye Irritation
Information regarding eye irritation varies. The European Chemicals Agency (ECHA) registration dossier for this substance includes an endpoint summary for eye irritation. europa.eu Some suppliers classify the compound with H319, "Causes serious eye irritation". sigmaaldrich.com Others, in mixtures containing the compound, note H314, which encompasses severe eye damage. stonhard.ca Given the potential for significant eye effects, appropriate eye protection should be worn when handling this chemical. chemicalbook.com
Specific Target Organ Toxicity (Single and Repeated Exposure)
This chemical is classified under GHS with the hazard statement H373, indicating it may cause damage to organs through prolonged or repeated exposure. nih.govtcichemicals.comtcichemicals.com This corresponds to Specific Target Organ Toxicity – Repeated Exposure, Category 2. chemicalbook.com The specific organs that may be affected are not detailed in all publicly available summaries, but the classification necessitates caution and control of exposure over time. stonhard.ca For Specific Target Organ Toxicity – Single Exposure (STOT-SE), available safety data sheets indicate that no data is available. chemicalbook.com
Germ Cell Mutagenicity
There is currently no available data to classify 4,4'-Methylenebis(N-sec-butylaniline) for germ cell mutagenicity. chemicalbook.com The ECHA registration dossier includes an endpoint summary for genetic toxicity, but the detailed results are not specified in the summary view. europa.eu
Environmental Hazards (Acute and Chronic Aquatic Toxicity)
The compound poses a significant threat to aquatic environments. It is classified as Acute 1 (H400), "Very toxic to aquatic life," and Chronic 1 (H410), "Very toxic to aquatic life with long lasting effects". nih.govchemicalbook.comtcichemicals.com This dual classification highlights both immediate and long-term dangers to aquatic ecosystems. Release into the environment should be avoided, and any spillage must be collected. tcichemicals.comtcichemicals.com
The following table summarizes the environmental hazard classifications.
| Hazard Class & Category | Hazard Statement Code | Hazard Statement |
| Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1 | H400 | Very toxic to aquatic life |
| Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1 | H410 | Very toxic to aquatic life with long lasting effects |
Safe Laboratory Practices and Personal Protective Equipment
Handling 4,4'-Methylenebis(N-sec-butylaniline) necessitates strict adherence to safety protocols to minimize exposure risks. General safe handling practices include working in a well-ventilated area, wearing appropriate protective clothing, and strictly avoiding contact with skin and eyes. europa.eu It is also crucial to prevent the formation of aerosols and dust. europa.eu During its use, eating, drinking, and smoking are prohibited, and hands should be washed thoroughly after handling. chemicalbook.comtcichemicals.com
Ventilation Requirements and Fume Hood Usage
To ensure a safe working environment, adequate ventilation is paramount when handling 4,4'-Methylenebis(N-sec-butylaniline). europa.eutcichemicals.com All work that has the potential for exposure to its gas, vapor, or airborne dust should be carried out within a laboratory fume hood or a similar containment device. chemicalbook.com Extractor hoods are designed to capture, contain, and expel hazardous emissions, offering a primary line of defense against inhalation exposure. europa.eu
Skin and Eye Protection Protocols
Direct contact with 4,4'-Methylenebis(N-sec-butylaniline) must be avoided. europa.eu This is achieved through a comprehensive set of personal protective equipment (PPE).
Eye Protection: Tightly fitting safety goggles equipped with side-shields are mandatory. europa.euchemicalbook.com In situations where splashing is a risk, additional face protection should be utilized. chemicalbook.com
Skin Protection: Impervious gloves and fire- or flame-resistant clothing are required. europa.eutcichemicals.com The specific glove material should be chosen based on its resistance to this chemical. It is essential to inspect gloves for any damage before use and to wash and dry hands after their removal. europa.eu Protective clothing should cover all exposed skin. chemicalbook.com Contaminated work clothing should not be taken out of the workplace. chemicalbook.com
| Protective Equipment | Specification and Use Protocol |
| Eye Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US)). A face shield should be added where splash hazards exist. europa.euchemicalbook.com |
| Hand Protection | Chemical-impermeable gloves. Must be inspected before use. The selection must satisfy EU Directive 89/686/EEC and the EN 374 standard. europa.euchemicalbook.com |
| Body Protection | Fire/flame resistant and impervious clothing. Long-sleeved garments are recommended to cover all exposed skin. europa.eutcichemicals.comchemicalbook.com |
Respiratory Protection Measures
When engineering controls like ventilation are insufficient, or if exposure limits are surpassed, respiratory protection is essential. europa.eu A respirator equipped with a filter for organic vapor is recommended. tcichemicals.com If irritation or other symptoms are experienced, a full-face respirator should be used. europa.euchemicalbook.com For environments with inadequate ventilation, an appropriate respirator is mandatory. tcichemicals.com
Emergency Response and Spill Containment Procedures
In the event of a spill or accidental exposure, established emergency procedures must be followed immediately.
For spills, the primary actions are to evacuate personnel from the affected area and keep them upwind of the spill. europa.eu If it is safe, steps should be taken to prevent further leakage. europa.eu The spilled material should be prevented from entering drains, as it is very toxic to aquatic life. europa.euchemicalbook.com For liquid spills, an inert absorbent material like vermiculite (B1170534) should be used. The absorbed material should then be collected and placed into sealed containers for disposal. nih.gov
In case of accidental exposure, the following first aid measures are recommended:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing becomes difficult, administer oxygen. If breathing ceases, provide artificial respiration and seek immediate medical attention. europa.eu |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. europa.eu If skin irritation or a rash develops, seek medical help. chemicalbook.com |
| Eye Contact | Rinse the eyes cautiously with water for several minutes, making sure to rinse under the eyelids. If contact lenses are present, remove them if it is easy to do so and continue rinsing for at least 15 minutes. tcichemicals.com |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Immediately call a poison control center or a doctor for medical advice. chemicalbook.comtcichemicals.com |
Waste Management and Disposal Guidelines
The disposal of 4,4'-Methylenebis(N-sec-butylaniline) and its containers must be handled with care. It should be disposed of at an approved waste disposal plant in accordance with all applicable local and national regulations. chemicalbook.comnih.gov Under no circumstances should this chemical be washed down drains. nih.gov The waste must be assessed for its hazardous properties and handled by a licensed contractor, often through incineration. nih.gov
Regulatory Frameworks and Data Registration (e.g., REACH)
4,4'-Methylenebis(N-sec-butylaniline) is subject to various regulatory frameworks globally. It is registered under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, which indicates that its properties and uses have been documented for safety assessment. europa.euchemicalbook.com
Key regulatory identifiers for this compound are:
CAS Number: 5285-60-9 europa.eu
EC Number: 226-122-6 europa.eu
The compound is also listed on the Australian Inventory of Industrial Chemicals. Its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statements indicate that it is harmful if swallowed, may cause an allergic skin reaction, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects. tcichemicals.com
| Regulatory Information | Identifier/Status |
| CAS Number | 5285-60-9 europa.eu |
| EC Number | 226-122-6 europa.eu |
| REACH Status | Registered |
| GHS Hazard Statements | H302, H317, H373, H410 tcichemicals.com |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 4,4'-Methylenebis(N-sec-butylaniline) in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, safety goggles (EN166-compliant), and lab coats to avoid skin/eye contact. Respiratory protection (dust masks) is required during bulk handling to prevent inhalation of vapors or aerosols .
- Storage : Store in tightly sealed containers in cool (<25°C), dry, and well-ventilated areas. Avoid proximity to ignition sources due to its flash point of 272.3°C .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose via licensed chemical waste facilities. Avoid water flushing to prevent environmental contamination .
Q. How can researchers characterize the purity and structural integrity of 4,4'-Methylenebis(N-sec-butylaniline)?
- Methodological Answer :
- Chromatography : Use GC-MS or HPLC (with UV detection) to assess purity (>98% as per commercial standards) and detect impurities like residual MDA (≤0.03%) .
- Spectroscopy : FT-IR confirms amine functional groups (N-H stretch at ~3300 cm⁻¹), while ¹H/¹³C NMR verifies the methylene bridge and sec-butyl substituents .
- Elemental Analysis : Validate molecular composition (C₂₁H₃₀N₂; MW 310.48) with combustion analysis .
Q. What are the solubility properties of this compound, and how do they influence formulation in polymer synthesis?
- Methodological Answer :
- Solubility Data : The compound is hydrophobic (water solubility: 0.069 mg/L at 25°C) but miscible with polar aprotic solvents (e.g., DMF, THF). This necessitates solvent selection for homogeneous mixing in polyurethane formulations .
- Practical Tip : Pre-dissolve in warm THF (~40°C) before adding to polyol blends to enhance reactivity with isocyanates .
Advanced Research Questions
Q. How does 4,4'-Methylenebis(N-sec-butylaniline) enhance the mechanical properties of polyurethane foams, and how can researchers optimize its concentration?
- Methodological Answer :
- Mechanism : Acts as a chain extender, increasing crosslink density. At 1–5% (w/w in polyols), it improves compressive strength (30–50% increase) and thermal stability (TGA shows decomposition >250°C) .
- Optimization : Use DOE (Design of Experiments) to balance foam density (target: 20–40 kg/m³) and reactivity. Monitor pot life (60–90 mins at 25°C) to adjust catalyst (e.g., dibutyltin dilaurate) concentrations .
Q. Conflicting data exists on its toxicity profile. How should researchers design studies to resolve these discrepancies?
- Methodological Answer :
- In Vivo Testing : Conduct acute oral toxicity assays (OECD 423) to validate LD₅₀ (reported as 1,380 mg/kg in rats) and compare with structurally similar amines (e.g., MBOCA, a known carcinogen) .
- Genotoxicity Assessment : Perform Ames tests (OECD 471) to confirm negative mutagenicity results .
- Long-Term Exposure : Use subchronic rodent studies (OECD 408) to evaluate cumulative effects, focusing on hepatic and renal endpoints .
Q. What analytical methods are recommended to assess environmental persistence and degradation byproducts?
- Methodological Answer :
- Persistence Testing : Use OECD 301B (CO₂ evolution test) to measure biodegradation in aquatic systems. Preliminary data suggests low biodegradability (<10% in 28 days) .
- Byproduct Identification : Employ LC-QTOF-MS to detect aromatic amines (e.g., aniline derivatives) during UV photolysis or ozonation treatments .
Regulatory and Compliance Considerations
Q. What regulatory frameworks govern the use of this compound in international research collaborations?
- Methodological Answer :
- Global Compliance : Listed in TSCA (USA), IECSC (China), and NZIoC (New Zealand). Not classified as hazardous under EU REACH, but requires SDS documentation for transport (UN3082, Class 9) .
- Disposal : Follow ISO 14001 guidelines for incineration (≥1,000°C with scrubbers) to prevent dioxin formation .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
